molecular formula C8H16ClNO2 B2824828 [1-(aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol hydrochloride CAS No. 2408968-92-1

[1-(aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol hydrochloride

Cat. No.: B2824828
CAS No.: 2408968-92-1
M. Wt: 193.67
InChI Key: VRMITUBCSVETLY-UHFFFAOYSA-N
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Description

[1-(aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol hydrochloride is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclic ring system with an aminomethyl group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

Chemistry

In chemistry, [1-(aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological processes.

Medicine

In medicine, this compound has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(aminomethyl)-2-oxabicyclo[31One common method involves the use of cyclopentenes and palladium-catalyzed reactions to form the bicyclic structure . The reaction conditions often include the use of specific catalysts and reagents to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[1-(aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives.

Mechanism of Action

The mechanism of action of [1-(aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. The hydroxyl group can participate in various biochemical reactions, influencing the overall biological activity of the compound. The exact pathways and targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [1-(aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol hydrochloride stands out due to its unique bicyclic structure and the presence of both aminomethyl and hydroxyl groups. This combination of features allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in various fields.

Properties

IUPAC Name

[1-(aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-5-8-3-7(4-8,6-10)1-2-11-8;/h10H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMITUBCSVETLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CC1(C2)CO)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408968-92-1
Record name [1-(aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol hydrochloride
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